Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate CAS number 71933-03-4
Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate CAS number 71933-03-4
An In-Depth Technical Guide to Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate
Introduction: The Strategic Value of a Privileged Scaffold
In the landscape of modern drug discovery, the pyrimidine core stands out as a "privileged scaffold." Its structural resemblance to the nucleobases of DNA and RNA, coupled with its capacity for hydrogen bonding, makes it a recurring motif in a multitude of biologically active molecules.[1][2] Within this important class of heterocycles, Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate (CAS: 71933-03-4), hereafter referred to as MBHPC, emerges as a particularly valuable and versatile building block.
This guide provides an in-depth technical overview of MBHPC for researchers, medicinal chemists, and drug development professionals. We will move beyond a simple recitation of properties to explore the causality behind its synthesis, the strategic applications of its distinct reactive sites, and the validated protocols that enable its transformation into novel molecular architectures. The true utility of MBHPC lies in its trifunctional nature: a modifiable ester, a reactive hydroxyl group, and, most critically, a bromine atom at the C5 position that serves as a versatile handle for advanced cross-coupling chemistries.[1]
Section 1: Core Physicochemical and Spectroscopic Profile
A foundational understanding of a reagent's properties is paramount for its effective use. MBHPC is a solid, white to off-white crystalline material under standard conditions.[1] A critical characteristic is its existence in a tautomeric equilibrium between the 2-hydroxy form and the more stable pyrimidin-2(1H)-one form, which influences its reactivity and spectroscopic signature.[1]
Table 1: Physicochemical Properties of MBHPC
| Property | Value | Source(s) |
| CAS Number | 71933-03-4 | [3] |
| Molecular Formula | C₆H₅BrN₂O₃ | [3] |
| Molecular Weight | 233.02 g/mol | [1][3] |
| Appearance | Solid, white to off-white | [1] |
| Purity | Typically ≥97% | [3] |
| Storage Conditions | Inert atmosphere, 2-8°C | |
| IUPAC Name | methyl 5-bromo-2-hydroxy-4-pyrimidinecarboxylate | [1] |
1.2 Spectroscopic Characterization
The spectroscopic data for MBHPC provides unambiguous confirmation of its structure.
Table 2: Key Spectroscopic Data for MBHPC
| Spectroscopy | Characteristic Features | Rationale |
| ¹H NMR | Singlet ~8.5-9.5 ppm (aromatic C6-H); Singlet ~3.9 ppm (ester -OCH₃) | The pyrimidine proton is deshielded by the electronegative nitrogen atoms and adjacent carbonyl. The methyl group shows a typical chemical shift for an ester.[1] |
| Infrared (IR) | Broad band at 3200-3400 cm⁻¹ (O-H/N-H stretch); Strong band at 1680-1720 cm⁻¹ (C=O stretch) | The broadness of the hydroxyl/amide peak indicates hydrogen bonding. The carbonyl stretch is characteristic of an aromatic ester.[1] |
| UV-Visible | Significant absorption band in the 250-300 nm region | This absorption corresponds to the π→π* electronic transitions within the aromatic pyrimidine ring system.[1] |
Section 2: Synthesis and Purification Protocol
While MBHPC is commercially available, understanding its synthesis provides insight into potential impurities and scale-up strategies. A reliable method involves the diazotization of 2-amino-5-bromoisonicotinate followed by hydrolysis, a process that replaces the amino group with a hydroxyl group.[4]
Workflow: Synthesis of MBHPC
Caption: Synthetic workflow for MBHPC via diazotization.
2.1 Step-by-Step Synthesis Protocol
This protocol is adapted from established methodologies for the synthesis of hydroxypyrimidines from their amino precursors.[4]
-
Reagents and Materials:
-
2-Amino-5-bromoisonicotinate (1.0 equiv)
-
9% Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (NaNO₂) (7.9 equiv)
-
Crushed Ice
-
Chloroform (or Dichloromethane)
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for chromatography
-
Eluent: Dichloromethane:Ethyl Acetate (e.g., 10:1 v/v)
-
-
Experimental Procedure:
-
Reaction Setup: In a three-neck flask equipped with a mechanical stirrer and a dropping funnel, add 2-amino-5-bromoisonicotinate to a mixture of 9% sulfuric acid and crushed ice. Cool the resulting slurry to 0°C in an ice-salt bath.
-
Causality: The low temperature is critical to stabilize the diazonium salt intermediate, which is prone to decomposition at higher temperatures.
-
-
Diazotization: Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the stirred slurry, maintaining the internal temperature below 5°C.
-
Hydrolysis: After the addition is complete, continue stirring at low temperature for 1-2 hours. Then, allow the mixture to warm to room temperature and stir for an additional 2 hours, during which the diazonium salt hydrolyzes to the desired hydroxyl product.
-
Work-up: Filter the reaction mixture. Adjust the pH of the combined filtrate and washings to 6-7 with a saturated solution of sodium bicarbonate.
-
Causality: Neutralizing the acid is necessary to ensure the product is in its non-ionized form, maximizing its solubility in the organic extraction solvent.
-
-
Extraction: Extract the aqueous layer multiple times with chloroform or dichloromethane. Combine the organic layers.
-
Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by column chromatography on silica gel using a suitable eluent system (e.g., Dichloromethane:Ethyl Acetate) to afford pure MBHPC.
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Section 3: The Chemistry of a Trifunctional Building Block
The synthetic power of MBHPC stems from the differential reactivity of its three functional groups. The C5-bromo position is the primary site for diversification via palladium-catalyzed cross-coupling, a cornerstone of modern medicinal chemistry.
3.1 Palladium-Catalyzed Cross-Coupling at the C5-Position
The electron-deficient nature of the pyrimidine ring makes the C-Br bond highly susceptible to oxidative addition to a Pd(0) catalyst, initiating a range of powerful C-C and C-N bond-forming reactions.[2]
3.1.1 Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki reaction is a robust method for installing new aryl, heteroaryl, or alkyl groups at the C5 position.
Suzuki-Miyaura Catalytic Cycle
Caption: Generalized catalytic cycle for Suzuki-Miyaura coupling.
-
General Protocol: Suzuki-Miyaura Coupling
-
Setup: To an oven-dried Schlenk flask, add MBHPC (1.0 equiv), the desired aryl/heteroaryl boronic acid (1.2-1.5 equiv), and a base (e.g., K₂CO₃, K₃PO₄, 2.0-3.0 equiv).[5]
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂, 2-5 mol%).[5][6]
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane/water, DME, or toluene).[5]
-
Reaction: Heat the mixture to the required temperature (typically 80-110°C) and stir until reaction completion is observed by TLC or LC-MS analysis.
-
Work-up and Purification: After cooling, dilute the mixture with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry the organic layer, and concentrate. Purify the residue by column chromatography.[5]
-
Table 3: Representative Conditions for Suzuki-Miyaura Coupling
| Catalyst / Ligand | Base | Solvent | Temperature (°C) | Reference |
| Pd(PPh₃)₄ | K₂CO₃ / K₃PO₄ | 1,4-Dioxane/H₂O | 80-100 | [5][7] |
| Pd(dppf)Cl₂ | K₂CO₃ | DME | 80 | [6] |
| NiCl₂(dppp) | K₃PO₄ | 2-Butanol | 80 | [8] |
3.1.2 Buchwald-Hartwig Amination: Constructing C-N Bonds
This reaction is indispensable for synthesizing arylamines, which are prevalent in pharmaceuticals.[9] It couples the C5 position of MBHPC with primary or secondary amines.
-
General Protocol: Buchwald-Hartwig Amination
-
Setup: To an oven-dried Schlenk flask, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., Xantphos, 4-8 mol%).[9]
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Reagent Addition: Under a positive pressure of argon, add the base (e.g., NaOt-Bu or Cs₂CO₃, 1.4 equiv), MBHPC (1.0 equiv), and the amine (1.2 equiv).[9]
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane) via syringe.
-
Reaction: Heat the mixture (typically 80-110°C) and stir until completion is confirmed by TLC or LC-MS.
-
Work-up and Purification: Cool the reaction, filter through a pad of celite, and concentrate. Purify the crude product by column chromatography.
-
3.2 Reactivity of the Hydroxyl and Ester Groups
While cross-coupling is the most powerful transformation, the other functional groups offer further avenues for derivatization.
-
Ester Hydrolysis: The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid using aqueous base (e.g., LiOH, NaOH) in a solvent like THF or methanol.[1] This carboxylic acid can then be coupled with amines to form amides using standard peptide coupling reagents.
-
Hydroxyl Group Modification: The 2-hydroxyl group can be converted to a 2-chloro group using reagents like phosphoryl chloride (POCl₃). This transforms the position into another electrophilic site, enabling sequential nucleophilic aromatic substitution (SₙAr) reactions, often with selectivity for the C4 or C2 position depending on the nucleophile and conditions.[10][11]
Section 4: Applications in Medicinal Chemistry
MBHPC is more than a chemical curiosity; it is a strategic starting point for the synthesis of biologically relevant molecules. Its utility is demonstrated by its commercial classification as a "Protein Degrader Building Block," pointing to its application in the synthesis of PROTACs and other targeted therapeutics.[3]
The pyrimidine core functionalized via the methods described above is found in numerous therapeutic agents. For instance, the synthesis of the dual endothelin receptor antagonist Macitentan involves the coupling of a 5-bromo-pyrimidine with an ethylene glycol linker, showcasing a key SₙAr reaction that can be conceptually applied to derivatives of MBHPC.[12] By leveraging the C5-bromo position for Suzuki or Buchwald-Hartwig reactions, chemists can rapidly generate large libraries of novel compounds, varying the substituents to probe the structure-activity relationship (SAR) of a target protein.
Section 5: Safety and Handling
As with any laboratory chemical, proper handling of MBHPC is essential.
-
GHS Hazard Classification:
-
Precautionary Measures:
-
P261: Avoid breathing dust.[13]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[13]
-
Always handle in a well-ventilated chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
-
Storage:
-
Store in a tightly sealed container under an inert atmosphere (e.g., Argon) in a refrigerator (2-8°C).
-
Conclusion
Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate is a high-value, strategically designed building block for chemical synthesis and drug discovery. Its true potential is unlocked through a clear understanding of the reactivity of its C5-bromo "handle," which provides access to a vast chemical space via robust and well-documented cross-coupling reactions. This guide has provided the foundational knowledge, validated protocols, and mechanistic rationale required for researchers to confidently and effectively incorporate this versatile pyrimidine into their synthetic programs, accelerating the discovery of the next generation of therapeutic agents.
References
- BenchChem. (2025). Application Notes and Protocols for Buchwald-Hartwig Amination of 5-Bromopyrimidine.
- BenchChem. (2025). Application Notes: Suzuki-Miyaura Coupling of 5-Bromo-2-chloropyrimidine for Drug Discovery.
- BenchChem. (2025). Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine.
- BenchChem. (2025). Reactivity of the C-Br bond in 5-Bromopyrimidine.
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ACS Publications. (2014). Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling in a Green Alcohol Solvent for an Undergraduate Organic Chemistry Laboratory. Journal of Chemical Education. Available at: [Link]
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MDPI. (2010). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. Available at: [Link]
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Wikipedia. Buchwald–Hartwig amination. Available at: [Link]
- Google Patents. (2013). CN102321016B - Synthesis method of 5-bromo-2-methyl hydroxypyridinecarboxylate.
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]
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ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. Available at: [Link]
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ACS Publications. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry. Available at: [Link]
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Aaron Chemicals LLC. (2024). Safety Data Sheet - Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate. Available at: [Link]
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Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Available at: [Link]
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Royal Society of Chemistry. (1966). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic. Available at: [Link]
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